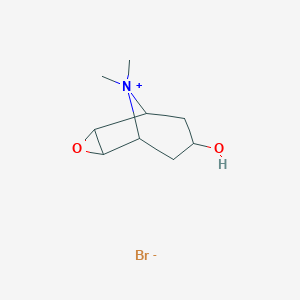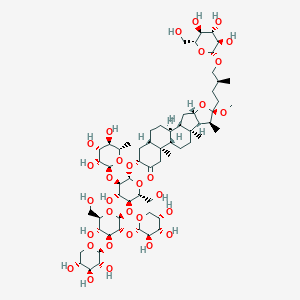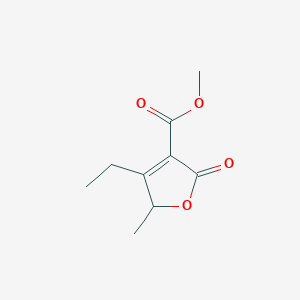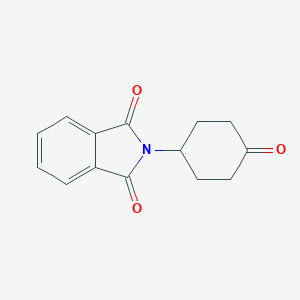
Docosahexaenoic acid methyl ester
Descripción general
Descripción
Docosahexaenoic Acid methyl ester is a methylated docosahexaenoic acid analog which can be intercalated into membrane phospholipids without being oxidized or hydrolyzed .
Synthesis Analysis
The synthesis of Docosahexaenoic Acid methyl ester involves a dual approach: (i) the direct thiyl radical-catalyzed isomerization of cis-DHA methyl ester and (ii) the two-step synthesis from cis-DHA methyl ester via monoepoxides as intermediates .
Molecular Structure Analysis
The molecular structure of Docosahexaenoic Acid methyl ester can be found in various databases such as the NIST Chemistry WebBook . Further analysis of its structure can be performed using techniques such as liquid chromatography–mass spectrometry .
Chemical Reactions Analysis
Docosahexaenoic Acid (DHA) is mostly esterified in food and is easily oxidized by exposure to heat or light. Hydroperoxide positions of DHA mono-hydroperoxide (DHA;OOH) provide information on oxidation mechanisms . The oxidation of DHA can progress even in refrigeration .
Physical And Chemical Properties Analysis
The physical and chemical properties of Docosahexaenoic Acid methyl ester can be analyzed using various techniques such as infrared spectroscopy . More detailed information can be found in databases such as PubChem .
Aplicaciones Científicas De Investigación
Production of Docosahexaenoic Acid (DHA)
Docosahexaenoic acid methyl ester is used in the production of DHA . DHA is an omega-3 fatty acid that can improve human and animal health, particularly including anti-inflammatory, antioxidant, anticancer, neurological, and visual functions . It is produced by a marine heterotrophic protist called Schizochytrium sp., which is widely used in animal and food production .
Optimization of Fermentation Process
The compound plays a significant role in optimizing the fermentation process for the production of DHA . Different fermentation conditions have intensive impacts on the growth and DHA content of Schizochytrium sp . The compound has been used to enhance the DHA yield and concentration of Schizochytrium sp .
Component of Cell Membranes
Docosahexaenoic acid methyl ester is an important component of cell membranes, particularly in the brain and retina . It is involved in various biological processes, including signal transduction, membrane fluidity, and gene expression .
Development and Function of the Nervous System
The compound plays a role in the development and function of the nervous system . It is found in fish oil and is involved in various biological processes .
Digestion and Absorption Characteristics
Docosahexaenoic acid-acylated astaxanthin (DHA-AST) esters exhibit distinct bioactivities in improving brain function . However, the digestion and absorption characteristics of DHA-AST esters in vivo are unclear . This compound has been used to compare the digestion and absorption characteristics of DHA-AST monoester and diester .
Reference Standard in Quantification of Fatty Acids
Docosahexaenoic acid (DHA) methyl ester is an esterified form of DHA . It has been used as a reference standard in the quantification of fatty acids in microalgal and fish oils .
Mecanismo De Acción
Docosahexaenoic acid methyl ester, also known as (4Z,7Z,10Z,13Z,16Z,19Z)-Methyl docosa-4,7,10,13,16,19-hexaenoate, is a methylated analog of docosahexaenoic acid (DHA). This compound has a variety of biological effects and interacts with several targets within the body .
Target of Action
The primary target of docosahexaenoic acid methyl ester is the membrane phospholipids . It can be intercalated into these phospholipids without being oxidized or hydrolyzed .
Mode of Action
Docosahexaenoic acid methyl ester interacts with its target, the membrane phospholipids, by intercalating into them . This means that the compound inserts itself between the phospholipids, becoming part of the membrane.
Biochemical Pathways
The compound is involved in the fatty acid biosynthetic pathways. Specifically, it is synthesized by proteins coded by the fatty acid desaturase (FADS) genes . These proteins mediate the desaturation of polyunsaturated fatty acids (PUFAs), leading to the production of docosahexaenoic acid methyl ester .
Pharmacokinetics
It is known that the compound is a part of the fatty acid biosynthetic pathways , suggesting that it may be metabolized in a similar manner to other fatty acids.
Result of Action
The intercalation of docosahexaenoic acid methyl ester into membrane phospholipids can influence the properties of the membrane, potentially affecting cellular functions . .
Action Environment
The action of docosahexaenoic acid methyl ester can be influenced by various environmental factors. For instance, the compound’s stability and efficacy may be affected by temperature, as it is sensitive to static discharge and can release vapors that form explosive mixtures at temperatures at or above the flashpoint .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
methyl (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(24)25-2/h4-5,7-8,10-11,13-14,16-17,19-20H,3,6,9,12,15,18,21-22H2,1-2H3/b5-4-,8-7-,11-10-,14-13-,17-16-,20-19- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCDLWFYODNTQOT-JDPCYWKWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401016115 | |
| Record name | (4Z,7Z,10Z,13Z,16Z,19Z)-Methyl docosa-4,7,10,13,16,19-hexaenoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401016115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Docosahexaenoic acid methyl ester | |
CAS RN |
2566-90-7 | |
| Record name | (4Z,7Z,10Z,13Z,16Z,19Z)-Methyl docosa-4,7,10,13,16,19-hexaenoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401016115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[(1R,2S)-2-(Hydroxymethyl)cyclopropyl]ethanone](/img/structure/B117201.png)




![38-Chloro-3,12,21,30-tetraphenoxy-9,18,27,36,37,39,40,41-octaza-38-aluminadecacyclo[17.17.3.110,17.128,35.02,7.08,37.011,16.020,25.026,39.029,34]hentetraconta-1(36),2(7),3,5,8,10(41),11(16),12,14,17,19,21,23,25,27,29(34),30,32,35(40)-nonadecaene](/img/structure/B117212.png)






